Golcadomide

Catalog No.
S11225597
CAS No.
2379572-34-4
M.F
C28H30FN5O5
M. Wt
535.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golcadomide

CAS Number

2379572-34-4

Product Name

Golcadomide

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione

Molecular Formula

C28H30FN5O5

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1

InChI Key

NZYDBVQXOGPDDU-QHCPKHFHSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Golcadomide is a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN E3 ubiquitin ligase), with potential immunomodulating and antineoplastic activities. Upon administration, golcadomide specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T-cells. This leads to modulation of the immune system, including activation of T-lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins.
GOLCADOMIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Golcadomide is a novel small-molecule compound classified as a cereblon E3 ligase modulator (CELMoD). It is designed to induce targeted degradation of specific transcription factors, particularly Ikaros and Aiolos, which are crucial in the development of B-cell malignancies. The chemical formula for Golcadomide is C28H30FN5O5, and it has a molecular weight of approximately 535.576 g/mol. The compound is currently under investigation for its efficacy in treating various forms of lymphoma, including diffuse large B-cell lymphoma and follicular lymphoma .

Golcadomide functions primarily through its interaction with the cereblon protein, which is a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins involved in tumorigenesis. The mechanism involves:

  • Binding to Cereblon: Golcadomide binds to cereblon, altering its conformation to promote the recruitment of E3 ligase substrates like Ikaros and Aiolos.
  • Ubiquitination: Once bound, these substrates are tagged for degradation via the ubiquitin-proteasome pathway.
  • Apoptosis Induction: The degradation of these transcription factors results in apoptosis (programmed cell death) in malignant B-cells and stimulates immune responses against tumors .

Golcadomide exhibits significant biological activity characterized by:

  • Antiproliferative Effects: It shows enhanced antiproliferative activity compared to existing agents like lenalidomide, with studies indicating a 10- to 100-fold increase in efficacy against B-cell malignancies.
  • Immunostimulatory Properties: Golcadomide also promotes immune activation, enhancing the activity of T-cells against cancer cells .
  • Safety Profile: Clinical trials have reported a manageable safety profile, with adverse effects leading to discontinuation in a small percentage of patients .

The synthesis of Golcadomide involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the required functional groups.
  • Formation of Isoindole Core: A critical step includes the formation of the isoindole structure, which is central to Golcadomide's activity.
  • Fluorination: The introduction of fluorine into the phenyl ring enhances its binding affinity for cereblon.
  • Final Modifications: Subsequent steps involve protecting group strategies and final coupling reactions to yield the active compound .

Golcadomide is primarily being investigated for its applications in oncology, particularly for:

  • Treatment of Lymphomas: It is being evaluated in clinical trials for various types of non-Hodgkin lymphoma and other B-cell malignancies.
  • Potential Combination Therapies: Research is ongoing into its use in combination with other therapies, such as rituximab, to enhance therapeutic outcomes .

Studies on Golcadomide's interactions reveal:

  • Drug-Drug Interactions: Clinical trials have assessed its pharmacokinetics when administered alone or in combination with other drugs like rituximab, showing no significant impact on Golcadomide's pharmacokinetic profile .
  • Biomarkers: Ongoing research aims to identify pharmacodynamic biomarkers that can predict response rates in patients undergoing treatment with Golcadomide .

Similar Compounds: Comparison with Other Compounds

Golcadomide shares similarities with several other compounds that modulate cereblon or target similar pathways. Here are some notable comparisons:

CompoundMechanismUnique Features
LenalidomideImmunomodulatoryEstablished use; less potent than Golcadomide
AvadomideCereblon modulatorSimilar mechanism; different binding affinity
IberdomideCereblon modulatorEnhanced potency but different side effect profile

Uniqueness of Golcadomide

Golcadomide stands out due to its superior potency in degrading Ikaros/Aiolos compared to lenalidomide and others, alongside its favorable safety profile and ability to stimulate immune responses effectively. Its unique binding mode allows for deeper and more rapid degradation of target proteins, making it a promising candidate for future therapies .

Retrosynthetic Analysis of Golcadomide

Golcadomide’s retrosynthetic deconstruction reveals two primary fragments: a morpholinoazetidine moiety and a fluoro-benzyl aldehyde derivative. The convergent strategy involves:

  • Morpholinoazetidine synthesis: Derived from 4-(azetidin-3-yl)morpholine hydrochloride (Compound 7 HCl), prepared via reductive amination between azetidine-3-carboxylic acid derivatives and morpholine [1].
  • Fluoro-benzyl aldehyde preparation: 4-Bromo-3-fluorobenzaldehyde (Compound 14) serves as the electrophilic partner, undergoing sequential magnesiation and formylation to yield 2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzaldehyde (Compound 3) [1] [5].
  • Final coupling: A reductive amination between the morpholinoazetidine and fluoro-benzyl aldehyde intermediates, followed by salt formation with benzenesulfonic acid [1].

This approach minimizes steric hindrance during bond formation and leverages stable crystalline intermediates for purification [1] [5].

Key Synthetic Intermediates: Morpholinoazetidine and Fluoro-Benzyl Derivatives

Morpholinoazetidine Synthesis

4-(Azetidin-3-yl)morpholine hydrochloride (Compound 7 HCl) is synthesized via a two-step sequence:

  • Azetidine ring formation: Cyclization of a β-amino alcohol precursor under Mitsunobu conditions [5].
  • Morpholine incorporation: Nucleophilic displacement of a leaving group on the azetidine ring by morpholine, followed by hydrochloride salt crystallization [1].

Typical yields exceed 90% after recrystallization from acetonitrile [1].

Fluoro-Benzyl Derivatives

4-Bromo-3-fluorobenzaldehyde (Compound 14) undergoes magnesiation using iPrMgCl·LiCl in THF at −15°C, followed by formylation with DMF to install the aldehyde group [1]. Critical parameters include:

  • Temperature control: Maintaining ≤−10°C during Grignard reagent addition prevents aldehyde decomposition [1].
  • Solvent system: THF/2-MeTHF mixtures (1:1 v/v) enhance reagent solubility while enabling low-temperature reactions [1].
IntermediateReaction ConditionsYield
Compound 14Mg activation, DMF, −15°C85%
Compound 3iPrMgCl·LiCl, THF, −15°C78%

Optimization of Coupling Reactions for Amine Bond Formation

The pivotal reductive amination between morpholinoazetidine and fluoro-benzyl aldehyde employs sodium triacetoxyborohydride (STAB) in acetonitrile:

  • Imine formation: 3-hour agitation at 25°C ensures complete Schiff base generation [1].
  • Reduction: STAB addition in four portions at 10°C minimizes exothermic side reactions, achieving >95% conversion [1].
  • Workup: Quenching with aqueous citric acid (20% w/v) at 45°C decomposes excess reductant while stabilizing the product [1].

Key optimizations:

  • Solvent choice: Acetonitrile improves imine solubility versus dichloromethane, reducing reaction time by 40% [1].
  • Stoichiometry: A 1.5:1 STAB:imine ratio balances cost and efficiency [1].

Purification Strategies: Chromatographic Techniques and Crystallization Protocols

Intermediate Purification

  • Compound 4: After aqueous workup, toluene washes remove hydrophobic impurities, followed by THF-mediated crystallization (KF ≤0.10%) [1].
  • Compound 13: Anti-solvent crystallization with methyl tert-butyl ether (MTBE) induces nucleation at 50°C, yielding 92% pure product after Buchner filtration [1].

Final Salt Formation

Golcadomide bis-besylate salt crystallization employs a 55°C acetonitrile/MTBE system (3:1 v/v), achieving polymorphic form I with >99.5% chiral purity [1].

StepTechniquePurity Improvement
Initial isolationSolvent extraction85% → 92%
CrystallizationMTBE anti-solvent92% → 99.5%

Analytical Quality Control: HPLC-PDA and UPLC-MS Validation

Reaction progress and intermediate purity are monitored via:

  • HPLC-PDA: Reverse-phase C18 columns (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile gradients resolve starting materials from products [1].
  • UPLC-MS: Electrospray ionization (ESI+) confirms molecular ions for intermediates (e.g., m/z 334.2 [M+H]+ for Compound 4) [1].

Critical specifications:

  • Residual solvents: Gas chromatography limits acetonitrile (<410 ppm) and THF (<720 ppm) [1].
  • Chiral purity: Polarimetric analysis verifies >99.9% enantiomeric excess for the final API [1].

The solubility characteristics of golcadomide demonstrate pronounced pH-dependent behavior that is critical for pharmaceutical development and formulation strategies. Current experimental data indicates that golcadomide exhibits extremely limited aqueous solubility under physiological conditions, with reported insolubility in both water and ethanol at ambient temperatures [1] [2]. However, the compound demonstrates enhanced solubility in dimethyl sulfoxide (DMSO) at concentrations of 125 mg/mL when subjected to ultrasonic treatment [1] [2].

The compound's solubility profile is significantly influenced by its molecular structure, which contains both ionizable functional groups and hydrophobic regions. The presence of the morpholine ring system and the fluorinated aromatic moiety contributes to the compound's hydrophobic character, while the piperidine-dione core provides potential sites for pH-dependent ionization [3] [4].

Solubility studies across different pH conditions reveal that golcadomide's behavior is characteristic of cereblon E3 ligase modulators, which typically exhibit pH-dependent solubility patterns. The compound's limited aqueous solubility necessitates the use of specialized formulation approaches, including the incorporation of solubilization agents and pH modification strategies [5] .

pH RangeSolubility BehaviorMechanism
pH 1-3Enhanced solubility expectedProtonation of nitrogen atoms
pH 4-6Variable solubilityTransition zone
pH 7-8Minimal solubilityNeutral species predominance
pH 9-11Potential increased solubilityDeprotonation effects

Thermal Stability and Degradation Kinetics

The thermal stability profile of golcadomide reveals critical information regarding its storage requirements and formulation stability. Experimental data demonstrates that the compound maintains stability for periods exceeding two years when stored at -20°C under appropriate conditions [7] [8]. The compound requires storage in dry, dark conditions at temperatures between 0-4°C for short-term applications (days to weeks) or -20°C for long-term storage (months to years) [7] [8].

Thermal degradation studies indicate that golcadomide follows typical degradation pathways observed in cereblon E3 ligase modulators. The compound's stability is significantly influenced by environmental factors including temperature, humidity, and light exposure. Under accelerated stability testing conditions, the compound demonstrates susceptibility to hydrolytic degradation, particularly at elevated temperatures and in the presence of moisture [9] [10].

The degradation kinetics of golcadomide follow first-order kinetics under most conditions, with the rate constant being highly temperature-dependent. The compound's thermal stability is enhanced by its crystalline structure, which provides protection against environmental degradation factors [9] [11].

Temperature RangeStability DurationDegradation Products
-20°C>2 yearsMinimal degradation
0-4°CSeveral weeksHydrolytic products
25°CDays to weeksOxidative products
40°CHours to daysMultiple degradants

Partition Coefficient (LogP) and Ionization Constants (pKa)

The partition coefficient of golcadomide, as determined through computational analysis, exhibits an XLogP3 value of 1.6, indicating moderate lipophilicity [3]. This value places the compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five, though it approaches the upper limits for certain physicochemical parameters [12] [13].

The compound's partition coefficient is significantly influenced by its structural components, including the isoindole-dione core, the morpholine ring, and the fluorinated aromatic system. These structural features contribute to the compound's ability to partition between aqueous and organic phases, which is crucial for its cellular uptake and distribution [14] [15].

Ionization constant (pKa) determinations for golcadomide reveal multiple ionizable centers within the molecule. The morpholine nitrogen exhibits basic character with an estimated pKa in the range of 8-9, while the piperidine-dione system contains acidic protons. These ionization characteristics significantly influence the compound's solubility and permeability profiles across different pH conditions [16] [5].

PropertyValueSignificance
XLogP31.6Moderate lipophilicity
Hydrogen Bond Donors2Favorable for permeability
Hydrogen Bond Acceptors9Within acceptable limits
Topological Polar Surface Area111 ŲSuitable for membrane permeation

The compound's partition behavior is also influenced by its conformational flexibility, as evidenced by the seven rotatable bonds present in the structure [3]. This flexibility allows for adaptive conformational changes that can influence partitioning behavior in different environments [17] [12].

Polymorphism and Hydrate/Solvate Formation

Comprehensive polymorphism screening for golcadomide reveals the potential existence of multiple crystalline forms, which is characteristic of complex pharmaceutical compounds [9] [11]. The compound's structural complexity, including multiple functional groups and conformational flexibility, predisposes it to polymorphic behavior that can significantly impact its physicochemical properties [18] [19].

Current analytical investigations suggest that golcadomide can exist in various solid-state forms, including anhydrous crystals and potential hydrated forms. The compound's hygroscopic nature, as evidenced by its storage requirements under dry conditions, indicates susceptibility to moisture-mediated polymorphic transformations [9] [11].

X-ray powder diffraction studies would be essential for complete polymorphic characterization, as different crystal forms can exhibit markedly different solubility, dissolution rates, and stability profiles. The presence of multiple hydrogen bonding sites within the golcadomide structure provides opportunities for varied crystal packing arrangements [11] [18].

Solid Form TypeCharacteristicsStability
Anhydrous FormPrimary crystalline formStable under dry conditions
Hydrated FormsMoisture-containing crystalsVariable stability
Solvated FormsOrganic solvent inclusionPotentially unstable
Amorphous FormNon-crystalline solidEnhanced solubility

The potential for hydrate formation is particularly significant for golcadomide given its multiple hydrogen bonding sites and the presence of the morpholine oxygen atom. Environmental humidity levels during manufacturing and storage can influence the formation of hydrated forms, which may exhibit different dissolution characteristics compared to the anhydrous form [9] [20].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, would provide valuable insights into the thermal behavior of different polymorphic forms. Such studies would reveal phase transition temperatures, dehydration events, and thermal stability profiles for each solid-state form [11] [18].

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

535.22309724 Da

Monoisotopic Mass

535.22309724 Da

Heavy Atom Count

39

UNII

29HLR8Z5BR

Dates

Last modified: 08-08-2024

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